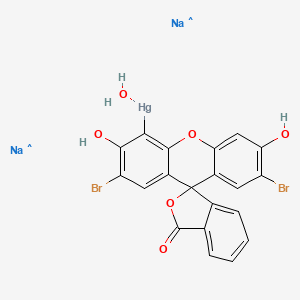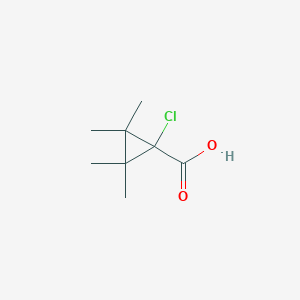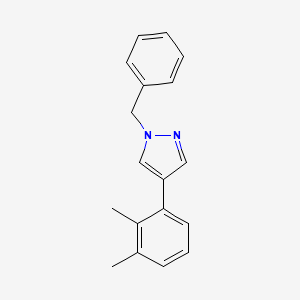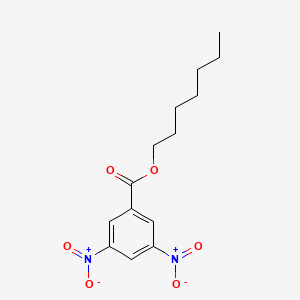
4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid is a boronic acid derivative that features a piperidine ring substituted with an allyl group and a benzene ring attached to a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reductive amination of 1-allyl-2-piperidone.
Attachment of the Benzene Ring: The benzene ring can be introduced via a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction, often using a palladium-catalyzed process.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can occur at the piperidine ring or the benzene ring.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Oxidized derivatives of the allyl group.
Reduction: Reduced forms of the piperidine or benzene rings.
Substitution: Coupled products with various aryl or vinyl groups.
科学研究应用
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid depends on its application. In catalysis, it acts as a ligand or catalyst, facilitating various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative.
4-(1-Allyl-piperidin-2-YL)-phenylboronic Acid: A closely related compound with a similar structure.
Uniqueness
4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid is unique due to the presence of both the piperidine ring and the boronic acid group, offering a combination of reactivity and functionality not found in simpler boronic acids.
属性
分子式 |
C14H20BNO2 |
|---|---|
分子量 |
245.13 g/mol |
IUPAC 名称 |
[4-(1-prop-2-enylpiperidin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H20BNO2/c1-2-10-16-11-4-3-5-14(16)12-6-8-13(9-7-12)15(17)18/h2,6-9,14,17-18H,1,3-5,10-11H2 |
InChI 键 |
AIZDRAXJTQCPAV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2CCCCN2CC=C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid](/img/structure/B14119552.png)


![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119564.png)
![3-(Thiophen-2-yl)benzo[b]thiophene](/img/structure/B14119568.png)

![D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14119581.png)
![3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14119585.png)

![7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B14119590.png)

![7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B14119605.png)


